molecular formula C9H7ClOS B13883122 7-Chloro-5-methoxy-1-benzothiophene

7-Chloro-5-methoxy-1-benzothiophene

Katalognummer: B13883122
Molekulargewicht: 198.67 g/mol
InChI-Schlüssel: CFTYFTPZQGETAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-5-methoxy-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzothiophenes, including 7-Chloro-5-methoxy-1-benzothiophene, involves the aryne reaction with alkynyl sulfides. This method allows for the formation of benzothiophene derivatives in a one-step intermolecular manner. The reaction typically involves the use of o-silylaryl triflates and alkynyl sulfides under specific conditions .

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-5-methoxy-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

7-Chloro-5-methoxy-1-benzothiophene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Chloro-5-methoxy-1-benzothiophene involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives like sertaconazole inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, by blocking the 14α-demethylase enzyme. This leads to increased cellular permeability and ultimately cell death . The compound may also interact with other molecular targets, leading to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both a chlorine atom and a methoxy group on the benzothiophene ring differentiates it from other benzothiophene derivatives and contributes to its unique properties .

Eigenschaften

Molekularformel

C9H7ClOS

Molekulargewicht

198.67 g/mol

IUPAC-Name

7-chloro-5-methoxy-1-benzothiophene

InChI

InChI=1S/C9H7ClOS/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5H,1H3

InChI-Schlüssel

CFTYFTPZQGETAE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C2C(=C1)C=CS2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.